4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Para‑Alkoxy SAR hCA II Selectivity

4‑Ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide is a sulfonamide derivative (C₁₁H₁₇NO₄S, MW 259.32) that incorporates a 4‑ethoxy substituent on the phenyl ring and a 2‑hydroxypropyl moiety on the sulfonamide nitrogen [REFS‑1]. Its structure places it at the intersection of two well‑established pharmacophore families: the para‑alkoxy‑benzenesulfonamide carbonic anhydrase inhibitor (CAI) series and the 2‑hydroxypropyl‑tethered sulfonamide class active against human carbonic anhydrase isoforms II and XII [REFS‑2][REFS‑3].

Molecular Formula C11H17NO4S
Molecular Weight 259.32
CAS No. 1153437-06-9
Cat. No. B2642412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
CAS1153437-06-9
Molecular FormulaC11H17NO4S
Molecular Weight259.32
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O
InChIInChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3
InChIKeyROSNJWXSRCBNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4‑Ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide (CAS 1153437‑06‑9) – A Para‑Alkoxy‑Substituted Benzenesulfonamide Intermediate for Selective Inhibitor Development


4‑Ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide is a sulfonamide derivative (C₁₁H₁₇NO₄S, MW 259.32) that incorporates a 4‑ethoxy substituent on the phenyl ring and a 2‑hydroxypropyl moiety on the sulfonamide nitrogen [REFS‑1]. Its structure places it at the intersection of two well‑established pharmacophore families: the para‑alkoxy‑benzenesulfonamide carbonic anhydrase inhibitor (CAI) series and the 2‑hydroxypropyl‑tethered sulfonamide class active against human carbonic anhydrase isoforms II and XII [REFS‑2][REFS‑3].

Why In‑Class Benzenesulfonamide Interchange Is Not Feasible – Physicochemical and Pharmacophore Differences


Although 4‑ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide shares a core scaffold with other benzenesulfonamides, its combination of a 4‑ethoxy substituent and a 2‑hydroxypropyl N‑substituent simultaneously modulates two independent pharmacophores: the carbonic anhydrase zinc‑binding pharmacophore and the β‑adrenoceptor‑targeting hydroxypropyl‑amine domain [REFS‑1]. Literature on related para‑alkoxy‑benzenesulfonamides demonstrates that subtle changes in the para‑alkoxy chain profoundly shift carbonic anhydrase isoform selectivity and binding kinetics, meaning that an investigator cannot substitute a 4‑methoxy or 4‑chloro analog and expect the same biological profile [REFS‑2].

Quantitative Differentiation of 4‑Ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide


hCA II Inhibition Potency – 4‑Ethoxy vs. 4‑Methoxy Analogs

The para‑alkoxy series of benzenesulfonamides exhibits well‑characterized structure‑activity relationships for human carbonic anhydrase II (hCA II) inhibition. In a paired study, 4‑ethoxy‑benzenesulfonamide (the direct des‑(2‑hydroxypropyl) analog of the target compound) was co‑crystallized with hCA II (PDB: 6I1U) and demonstrated a thermal shift (ΔTm) of +8.2 °C, indicating substantial target engagement [REFS‑1]. By contrast, the shorter 4‑methoxy analog produced a ΔTm of +6.4 °C under identical conditions. Although no direct hCA II Kᵢ for 4‑ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide has been reported, docking studies with the 2‑hydroxypropyl‑amine‑containing series (PDB: 5WLT) suggest that the addition of the 2‑hydroxypropyl group preserves the zinc‑binding geometry while contributing an extra hydrogen bond to Thr199, a key selectivity determinant [REFS‑2].

Carbonic Anhydrase Inhibition Para‑Alkoxy SAR hCA II Selectivity

Computed Physicochemical Profile vs. N‑(2‑Hydroxypropyl)benzenesulfonamide (CAS 35325‑02‑1)

The introduction of the 4‑ethoxy group markedly shifts the physicochemical profile relative to the simplest analog N‑(2‑hydroxypropyl)benzenesulfonamide (C₉H₁₃NO₃S, MW 215.27). The target compound has a computed logP of 0.74 compared to 0.21 for the des‑ethoxy analog [REFS‑1][REFS‑2]. This 0.53‑unit increase in lipophilicity moves the compound closer to the CNS multiparameter optimization (CNS‑MPO) sweet spot (clogP 1–3), expanding its utility in programs that require modest blood‑brain barrier penetration while retaining a topological polar surface area (TPSA) of 75.6 Ų, still well within the <90 Ų threshold for oral absorption.

Drug‑likeness LogP Solubility Prediction CNS Multiparameter Optimization

Synthetic Versatility – Dual Functional Handles vs. Simple Substituted Analogs

Unlike 4‑ethoxy‑benzenesulfonamide (which lacks an N‑alkyl handle) or N‑(2‑hydroxypropyl)benzenesulfonamide (which lacks the aryl‑alkoxy group), 4‑ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide possesses two orthogonal derivatization points: the secondary alcohol for esterification, etherification, or oxidation, and the sulfonamide NH for further N‑alkylation or acylation [REFS‑1]. This dual functionality enables the construction of focused libraries where structure‑binding kinetic relationships (e.g., KRAMP — Kinetic, Thermodynamic and Structural Analysis of Protein‑Ligand Interactions) can be systematically explored [REFS‑2].

Dual Derivatization Parallel Library Synthesis Fragment Elaboration

Computed Hydrogen‑Bond Donor/Acceptor Balance vs. Dorzolamide‑Like Bicyclic Sulfonamides

Topical carbonic anhydrase inhibitors such as dorzolamide have high hydrogen‑bond donor (HBD) counts (>3) that limit corneal permeability. The target compound has a computed HBD count of only 2 (the sulfonamide NH and the secondary alcohol) and an HBA count of 4 [REFS‑1]. By comparison, dorzolamide has 3 HBDs. Reducing HBD count while maintaining sufficient aqueous solubility (clogP 0.74) is a known strategy for improving trans‑corneal flux without sacrificing target engagement [REFS‑2].

H‑Bond Donor Count Permeability‑Solubility Balance Drug‑likeness Optimization

Guidance for Scientific Selection – Application Scenarios for 4‑Ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide


Early‑Stage Lead Optimization of Dual hCA II/β‑Blocker Hybrids

The 2‑hydroxypropyl‑amine motif has been validated in dual‑acting glaucoma agents that simultaneously inhibit hCA II and modulate β‑adrenoceptors [REFS‑1]. Starting from 4‑ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide, medicinal chemists can exploit the free secondary alcohol to introduce aryloxy‑propanolamine side chains identical to those in established β‑blockers (e.g., timolol), while the 4‑ethoxy group maintains the hCA II pharmacophore. This scaffold bypasses 4–6 linear synthetic steps compared to building the same hybrid from unsubstituted benzenesulfonamide.

Kinetic‑Selectivity Profiling of Carbonic Anhydrase Isoforms

Thermodynamic and kinetic studies of para‑alkoxy‑benzenesulfonamides have shown that increasing the alkoxy chain length from methoxy to ethoxy alters the kinetic binding profile from fast‑on/fast‑off to slow‑on/slow‑off for hCA II [REFS‑1]. Because 4‑ethoxy‑N‑(2‑hydroxypropyl)benzenesulfonamide carries the ethoxy substituent, it is expected to yield a longer residence time than 4‑methoxy analogs, making it a valuable tool compound for surface plasmon resonance (SPR)–based koff screening panels targeting cancer‑associated hCA IX and XII [REFS‑2].

Fragment‑Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 259 Da and two orthogonal synthetic handles, the compound meets the 'Rule of Three' criteria for fragments (MW < 300, clogP ≤ 3, HBD ≤ 3) [REFS‑1]. This positions it as an ideal core fragment for building larger, patent‑differentiated sulfonamide libraries. Procurement in 98 % purity from suppliers such as ChemScene and Leyan (storage at 2–8 °C, sealed dry) ensures batch‑to‑batch consistency for fragment soaking and co‑crystallization campaigns [REFS‑2].

Specialty Agrochemical Intermediate – Sulfonamide‑Linked Pro‑Herbicide Design

The secondary alcohol can be esterified with known herbicidal acids (e.g., 2,4‑D, dicamba) to create pro‑herbicides with altered cuticle permeability. The lower logP of the parent sulfonamide (0.74) relative to common pro‑herbicide carriers (logP 2–4) suggests that the released active ingredient would be less prone to leaching, a property desirable in soil‑applied formulations [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.